(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
Description
Core Molecular Architecture
(3R,4R)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate is a piperidine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . The compound features a six-membered piperidine ring substituted at positions 3 and 4 with an amino (-NH₂) and hydroxyl (-OH) group, respectively. A benzyloxycarbonyl (Cbz) protecting group is attached to the nitrogen atom at position 1 via a carboxylate linkage. The piperidine ring adopts a chair conformation, with substituents occupying distinct axial or equatorial positions depending on stereochemical and conformational preferences.
Key structural features include:
Absolute and Relative Stereochemistry
The compound exhibits cis-diaxial (3R,4R) stereochemistry, confirmed via X-ray crystallography and synthetic correlation. The absolute configuration was determined using single-crystal X-ray analysis of its dihydrobromide salt, which revealed the (3R,4R) orientation of stereogenic centers. Synthetic routes involving enantiomerically pure epoxide precursors (e.g., (3R,4S)-3,4-epoxypiperidine) further validated the stereochemical outcome.
The stereochemical integrity is critical for biological activity, as minor epimerization alters molecular interactions.
Regioisomeric Relationships
Regioisomers of this compound differ in substitution patterns on the piperidine ring. Key comparisons include:
| Regioisomer | Structural Difference | Key Properties |
|---|---|---|
| (3S,4S)-Benzyl 3-amino-4-hydroxypiperidine | Opposite stereochemistry | Mirror-image biological activity |
| trans-3-Amino-1-Cbz-4-hydroxypiperidine | Trans-diequatorial substituents | Reduced hydrogen-bonding capacity |
| 3-Amino-1-Boc-4-hydroxypiperidine | Boc vs. Cbz protecting group | Higher lipophilicity (LogP = 1.2 vs. 0.5) |
The (3R,4R) configuration uniquely enables simultaneous hydrogen bonding through both amino and hydroxyl groups, enhancing interactions with chiral biological targets.
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis with L-Malic Acid
A chiral pool approach using L-malic acid as a starting material enables the retention of stereochemistry. This method involves:
- Epoxidation : Sharpless epoxidation of allylic alcohols to form stereogenic centers.
- Cyclization : Intramolecular nucleophilic substitution to form the piperidine ring, facilitated by Staudinger reduction of azides and subsequent PPh₃-mediated displacement.
- Functionalization : Introduction of benzyl and carboxylate groups via alkylation and esterification.
Example :
L-Malic acid derivatives undergo enzymatic resolution to yield intermediates with >98% enantiomeric excess (ee). Subsequent steps achieve the (3R,4R) configuration with a total yield of 26% over 16 steps.
Rh-Catalyzed Asymmetric Hydrogenation
Rhodium complexes catalyze the hydrogenation of ketones or olefins to install the amino or hydroxyl groups stereoselectively. For instance:
- Hydrogenation of α-keto esters : Using chiral ligands (e.g., DuPHOS) to reduce ketones to hydroxyl groups with high diastereomeric excess (d.e.).
- Oxidation of alcohols : Galactose oxidase (GOase) converts primary alcohols to aldehydes, followed by imine reductase (IRED)-catalyzed reduction to amines.
Case Study :
Bakers’ yeast reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R,4R)-hydroxy ester intermediates with 87% ee.
Stereochemical Control Techniques
Chiral Resolution with R-Phenylethylamine
Resolution of racemic intermediates via chiral acids (e.g., L-di-p-toluoyltartaric acid) ensures enantiopure products. For example:
- Salt formation : Racemic amines react with chiral acids to form diastereomeric salts.
- Crystallization : Fractional crystallization separates enantiomers, achieving >99% ee.
Example :
(3R,4R)-1-Benzyl-4-methylpiperidine-3-amine is resolved using L-di-p-toluoyltartaric acid, yielding a salt with 23.3% overall yield and high optical purity.
Catalytic Asymmetric Synthesis
Chiral catalysts (e.g., Rh or Pd complexes) enable enantioselective transformations:
- Hydrogenation : Rhodium catalysts reduce ketones to hydroxyl groups with >99% d.e..
- Cross-coupling : Palladium-mediated reactions introduce substituents stereoselectively.
Data Table: Stereochemical Outcomes
Reaction Optimization
Key Reaction Conditions
Critical steps include:
- Ammonolysis : Reaction of benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia at 100°C for 16 hours yields the amino alcohol in 85.9% yield.
- Benzyl Protection : Benzylation using benzyl bromide and K₂CO₃ in DMF achieves 78% yield.
Example :
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is synthesized via ammonolysis (85.9% yield) and subsequent purification.
Industrial Scalability
Large-scale production employs:
- Continuous flow reactors : Reduce reaction times and improve safety.
- Activated intermediates : Use of O-acyl or O-sulfonyl groups enhances coupling efficiency (>95% conversion).
Case Study :
Ibrutinib synthesis uses activated (S)-1-benzylpiperidine intermediates, achieving higher yields and purity compared to prior art.
Comparative Analysis of Synthetic Routes
Four-Step Strategies vs. Multi-Step Processes
- Ugi Coupling : Combines four components (amine, acid, aldehyde, isonitrile) for spirodiketopiperazines, followed by hydrogenation and alkylation.
- Chiral Pool : Requires >10 steps but guarantees high ee.
Advantages/Disadvantages :
| Method | Pros | Cons |
|---|---|---|
| Ugi coupling | Shorter steps, high diversity | Moderate stereocontrol |
| Chiral pool | High ee, predictable stereochemistry | Low overall yield, complex steps |
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Synthesis of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
The synthesis typically involves:
- Starting Material : Selection of a suitable piperidine derivative.
- Functional Group Introduction : Incorporation of the amino and hydroxyl groups via nucleophilic substitution and reduction reactions.
- Esterification : Final product formation through esterification with benzyl chloroformate.
Synthetic Routes
| Step | Description |
|---|---|
| Functional Group Introduction | Amino and hydroxyl groups are introduced at the 3 and 4 positions respectively. |
| Esterification | The piperidine derivative is reacted with benzyl chloroformate to yield the final ester product. |
Chemistry
This compound serves as a building block for synthesizing more complex molecules, facilitating advancements in organic synthesis.
Biology
The compound is under investigation for its potential biological activities, particularly its interactions with various biological targets. It has been studied for:
- Enzyme Inhibition : Notably inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction mechanisms.
Medicine
Research indicates that this compound may have therapeutic effects, making it a candidate for drug development in fields such as neuropharmacology and oncology.
Industry
In industrial applications, it is utilized in synthesizing various chemicals and materials due to its reactivity and functional properties.
Neuroprotective Effects
In studies involving oxidative stress-induced neurotoxicity models, derivatives of this compound demonstrated protective effects on neuronal cells.
Anticancer Activity
Research highlighted that related compounds exhibited significant cytotoxicity against hypopharyngeal tumor cells (FaDu), suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the piperidine ring allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate the activity of these proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the benzyl ester group.
(3R,4R)-benzyl 3-amino-4-hydroxy-2-piperidinecarboxylate: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of the benzyl ester group in (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds. This group can influence the compound’s solubility, stability, and reactivity, making it unique in its chemical and biological properties .
Biological Activity
(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its structural features, which allow it to interact with various biological targets. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
- IUPAC Name : Benzyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.294 g/mol
- CAS Number : 1270497-22-7
The compound consists of a piperidine ring substituted with an amino group at the 3-position and a hydroxyl group at the 4-position, along with a benzyl ester at the carboxylate end. These functional groups play crucial roles in its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : A suitable piperidine derivative is selected.
- Functional Group Introduction : The amino and hydroxyl groups are introduced through nucleophilic substitution and reduction reactions.
- Esterification : The final product is obtained by esterifying the piperidine derivative with benzyl chloroformate.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and other interactions facilitated by its functional groups. This compound has been studied for its potential effects on several biological processes:
- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Some studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction.
Research Findings
Recent studies have explored the various applications of this compound:
- Alzheimer's Disease : Research indicates that derivatives of piperidine can inhibit cholinesterases and exhibit antioxidant properties, suggesting potential therapeutic use in Alzheimer's disease management .
- Cancer Therapy : A study highlighted that compounds similar to this compound showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | Lacks benzyl ester | Limited activity |
| (3R,4R)-benzyl 3-amino-4-hydroxy-2-piperidinecarboxylate | Different substitution pattern | Varies significantly |
The presence of the benzyl ester group in this compound enhances its solubility and stability compared to its analogs.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, derivatives showed potential in protecting neuronal cells from damage .
- Anticancer Activity : A specific study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step processes with careful control of stereochemistry. For example, piperidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. A representative method includes:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
- Step 2 : Hydroxylation at the 4-position via catalytic hydrogenation or hydroxylation reagents under controlled pH and temperature .
- Step 3 : Final deprotection and purification using column chromatography (e.g., hexanes/EtOAC mixtures) .
- Key Data : Reaction yields range from 45–95% depending on the protecting group and reaction conditions .
Q. How is the stereochemical integrity of (3R,4R)-configured piperidines verified during synthesis?
- Methodological Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents are standard techniques. For example:
- NMR Analysis : Distinct splitting patterns in H-NMR (e.g., δ 3.5–4.5 ppm for piperidine protons) confirm stereochemical assignments .
- X-ray Crystallography : Used to resolve ambiguities in complex cases, as seen in structurally related pyrrolidine derivatives .
Q. What safety precautions are recommended for handling this compound in the lab?
- Methodological Answer :
- Ventilation : Ensure fume hood use to avoid inhalation of volatile byproducts (e.g., CO from combustion) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory .
- Storage : Keep in sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the enantiomeric excess of (3R,4R)-configured products?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, favoring retention of configuration .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)) in inert atmospheres improve stereoselectivity in cross-coupling steps .
- Case Study : A 17-hour reflux in water at 93–96°C with HCl achieved 94% yield but required post-synthesis chiral resolution to correct minor racemization .
Q. What strategies mitigate competing side reactions (e.g., epimerization) during amino-group functionalization?
- Methodological Answer :
- Temperature Control : Reactions below 50°C reduce thermal epimerization .
- Protecting Group Selection : Boc groups offer better steric protection than Cbz, minimizing unintended ring-opening or rearrangement .
- Additives : Triethylamine (EtN) neutralizes acidic byproducts that promote racemization .
Q. How can computational modeling predict the pharmacological activity of (3R,4R)-configured derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) assesses binding affinity. For example, piperidine carboxylates often target neurotransmitter transporters .
- QSAR Analysis : Correlates substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity data from analogs .
- Limitations : Models may fail to account for metabolic stability, necessitating in vitro validation .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar piperidine syntheses: How to address them?
- Methodological Answer :
- Root Cause Analysis : Variability often stems from differences in catalyst purity or solvent drying methods. For example, Pd(OAc) from different vendors showed 10–15% yield variations .
- Reproducibility Checks : Strict adherence to published protocols (e.g., reaction time, inert atmosphere) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
